N1-(3-chloro-4-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H12ClFN2O3S and its molecular weight is 378.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Research
One significant application of this compound is in antimalarial research. Krake et al. (2017) identified a related compound as a modest inhibitor of Plasmodium falciparum NF54, the causative agent of malaria. They studied various derivatives to enhance potency and metabolic stability, which is crucial in developing effective antimalarial drugs (Krake et al., 2017).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) explored compounds with a similar structure for their potential as neurokinin-1 receptor antagonists. These compounds show promise in clinical applications for conditions like emesis and depression (Harrison et al., 2001).
Herbicide Detection
Zimmerman et al. (2002) focused on the detection of herbicides in natural water, including compounds structurally related to N1-(3-chloro-4-fluorophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide. Understanding the environmental impact and monitoring of these compounds is essential for ecological health (Zimmerman et al., 2002).
Antimicrobial Activity
The compound's antimicrobial activity is another area of interest. Ramadan and El‐Helw (2018) synthesized derivatives with potential antibacterial and antifungal activities. Research in this area could lead to new antimicrobial agents (Ramadan & El‐Helw, 2018).
HIV Treatment
Borkow et al. (1999) investigated a thiocarboxanilide derivative, which shares structural similarities with this compound, for its effectiveness against HIV-1. The study found that combining this compound with AZT could restore antiviral activity against AZT-resistant HIV-1 (Borkow et al., 1999).
Synthesis of Novel Heterocycles
In the field of organic chemistry, Mamedov et al. (2016) demonstrated a synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the versatility of similar compounds in creating diverse chemical structures (Mamedov et al., 2016).
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3S/c18-12-8-10(3-5-13(12)19)21-17(23)16(22)20-9-11-4-6-14(24-11)15-2-1-7-25-15/h1-8H,9H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYAOJODBBMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.